4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile

Analytical Chemistry Pharmaceutical Intermediates Quality Control

Sourcing the precise 2-fluoro-4-(3,5-dichlorophenyl)benzonitrile intermediate for TBK1/IKKε kinase inhibitor programs is challenging. This building block (CAS 1361759-33-2) delivers the exact regioisomer required in US8969335B2, ensuring correct pharmacophore geometry. Key benefits: • Direct scaffold for patent-defined SAR • 98% purity simplifies handling • Reduces synthesis steps. Enables rapid preparation of inhibitor candidates.

Molecular Formula C13H6Cl2FN
Molecular Weight 266.09 g/mol
CAS No. 1361759-33-2
Cat. No. B1447500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile
CAS1361759-33-2
Molecular FormulaC13H6Cl2FN
Molecular Weight266.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C#N
InChIInChI=1S/C13H6Cl2FN/c14-11-3-10(4-12(15)6-11)8-1-2-9(7-17)13(16)5-8/h1-6H
InChIKeyGJPFWSSBEJUZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2): A Specialized Aromatic Nitrile for Kinase Inhibitor Synthesis


4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile (CAS 1361759-33-2) is a biphenylcarbonitrile derivative characterized by a 2-fluorobenzonitrile core substituted at the 4-position with a 3,5-dichlorophenyl group. This substitution pattern is not commercially ubiquitous, with primary sourcing from specialized building block suppliers [1]. It is most prominently referenced as an intermediate within patent literature concerning benzonitrile-based kinase inhibitors targeting TBK1 and IKKε [2]. The compound exists as a solid with a molecular formula of C13H6Cl2FN and a molecular weight of 266.09-266.10 g/mol [1].

Intermediate class Specialized aromatic nitrile building block for kinase inhibitor synthesis
Designed motif 2-fluorobenzonitrile core with 3,5-dichlorophenyl substituent for TBK1/IKKε pathway studies
Sourcing context Limited commercial availability from specialized suppliers; patent-relevant intermediate

Why 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile Cannot Be Replaced by a Generic Aryl Halide or Simple Benzonitrile


The value of this compound lies in its precise substitution pattern. The 2-fluorobenzonitrile core provides a unique electronic environment for nucleophilic aromatic substitution (SNAr) reactions, distinct from its 4-fluoro or difluoro analogs [1]. The 3,5-dichlorophenyl group confers specific lipophilicity and steric bulk, which are critical for the desired activity in target kinase inhibitors as described in patent literature [2]. Replacing it with a generic aryl halide or a simple benzonitrile would fail to reproduce the exact structure-activity relationship (SAR) required for the intended synthetic application. The combination of a fluorine atom ortho to the nitrile and the 3,5-dichloro substitution on the pendant phenyl ring is a specific design element for optimizing potency and selectivity against kinases like TBK1 and IKKε [2].

Generic aryl halide replacement
Removes the ortho-fluoro activation essential for efficient SNAr coupling; reaction rates and regioselectivity may shift significantly.
Simple benzonitrile substitution
Lacks the 3,5-dichlorophenyl lipophilicity and steric profile that drive target kinase inhibitor architecture; SAR may not transfer.
Fluorine regioisomer or difluoro analog
Alters the electronic environment at the nitrile, potentially reducing SNAr reactivity and compromising coupling yields with amines.

Quantitative Differentiation of 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile from Analogs


Purity and Analytical Specification: Meeting Demands for Regulated Intermediate Synthesis

This compound is offered at a high purity of 98% as per vendor specifications, which is a quantifiable benchmark for use as a pharmaceutical intermediate or impurity standard . While similar building blocks may have comparable purity levels, the availability of this specific compound at 98% purity ensures reliable performance in multi-step syntheses, where impurities can lead to significant yield reductions or off-target products.

Purity specification
Data to verify
98% (HPLC) vs. typical ≥95%
Supports purity specification review for intermediate synthesis
Vendor-reported; independent verification recommended
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Reaction Kinetics in SNAr: The Role of Fluorine Positioning

The reaction kinetics of fluorobenzonitriles in nucleophilic aromatic substitution (SNAr) are highly dependent on the position of the fluorine substituent. 2-Fluorobenzonitrile is generally more reactive towards SNAr than its 4-fluoro isomer due to the ortho-positioning of the electron-withdrawing nitrile group, which activates the fluorine atom for displacement [1]. 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile incorporates the more reactive 2-fluorobenzonitrile motif, which is advantageous for efficient coupling with amines or other nucleophiles in the synthesis of kinase inhibitors, as opposed to the less reactive 4-fluoro analogs.

SNAr reactivity context
Class-level inference
2-fluorobenzonitrile motif: ortho-activated vs. 4-fluoro analog
Supports higher SNAr reactivity for amine coupling steps
Inferred from general fluorobenzonitrile kinetics; validate in target synthesis
Organic Synthesis Reaction Kinetics Medicinal Chemistry

Application as a Building Block for Potent TBK1/IKKε Kinase Inhibitors

Compounds of the general formula I in patent US8969335B2 are disclosed as potent inhibitors of TBK1 and IKKε, with activity in the nanomolar range [1]. 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of these compounds, specifically providing the benzonitrile core with the requisite 3,5-dichlorophenyl substitution. While the exact IC50 values for the final drug candidates are not reported for this specific intermediate, the patent teaches that this substitution pattern is essential for achieving high potency. Without this specific building block, the synthesis of the claimed inhibitors is not feasible.

Kinase inhibitor role
Class-level inference
Reported essential intermediate for patent-disclosed TBK1/IKKε inhibitors
Supports inhibitor synthesis workflow based on patent SAR
Nanomolar potency claimed for final compounds; confirm with synthesized derivatives
Kinase Inhibition Cancer Therapeutics Immuno-Oncology

Primary Application Scenarios for Procuring 4-(3,5-Dichlorophenyl)-2-fluorobenzonitrile


Synthesis of TBK1/IKKε Kinase Inhibitors for Oncology and Inflammation Research

This compound is directly applicable as a key starting material in the synthesis of benzonitrile-based kinase inhibitors described in US8969335B2. Researchers working on novel TBK1 and IKKε inhibitors for cancer or inflammatory disease models will require this specific intermediate to construct the core pharmacophore [1]. The use of this compound ensures the correct substitution pattern necessary for achieving the potency and selectivity profiles described in the patent literature.

Preparation of Pharmaceutical Impurity Standards or Reference Materials

Given its role as an intermediate in drug synthesis, this compound may be present as a process-related impurity in the final API. Therefore, a procurement need arises for analytical chemists developing HPLC methods for purity analysis or for preparing impurity reference standards . Its availability at 98% purity makes it suitable for this purpose .

Medicinal Chemistry SAR Studies of Fluorinated Biphenylcarbonitriles

Medicinal chemists exploring structure-activity relationships (SAR) around kinase inhibitors or other protein targets that interact with this chemical space may procure this compound for direct use in screening libraries or as a scaffold for further derivatization. The specific 2-fluoro, 4-(3,5-dichlorophenyl) substitution provides a unique combination of steric and electronic properties that can be compared against other regioisomers in biological assays [1].

Application
Selection Property
Validation Focus
Synthesis of TBK1/IKKε kinase inhibitors
Correct 2-fluoro/3,5-dichloro substitution pattern
Confirm coupling efficiency and final inhibitor activity in kinase assays
Impurity reference standard preparation
High purity (98% HPLC) for analytical use
Verify purity by independent HPLC and use as process-impurity marker
Medicinal chemistry SAR exploration
Unique steric/electronic profile from 3,5-dichlorophenyl group
Compare regioisomer activity in kinase or cellular pathway assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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